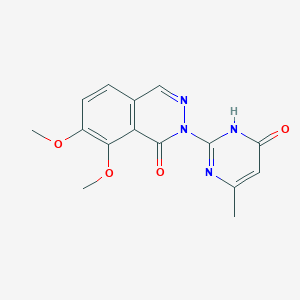![molecular formula C25H26N4O3 B15119086 1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B15119086.png)
1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a methoxyphenyl group, a naphthyridine moiety, and a piperidine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Methoxyphenyl Group: This step may involve the methylation of a phenol derivative.
Construction of the Naphthyridine Moiety: This could be achieved through cyclization reactions involving appropriate precursors.
Assembly of the Piperidine Ring: This step might involve the reduction of a pyridine derivative.
Coupling Reactions: The final assembly of the compound may involve coupling reactions between the methoxyphenyl, naphthyridine, and piperidine intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Study of its biological activity and interactions with biomolecules.
Materials Science:
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one: Unique due to its specific combination of functional groups.
Other Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different substituents.
Naphthyridine Derivatives: Compounds with naphthyridine moieties but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C25H26N4O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H26N4O3/c1-32-21-6-2-5-20(15-21)29-16-19(14-23(29)30)25(31)28-12-9-17(10-13-28)22-8-7-18-4-3-11-26-24(18)27-22/h2-8,11,15,17,19H,9-10,12-14,16H2,1H3 |
InChIキー |
PRFCGRVNTISFOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15119012.png)
![5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119015.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15119021.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine](/img/structure/B15119029.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine](/img/structure/B15119036.png)
![3-[2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15119039.png)
![6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B15119041.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15119049.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15119062.png)
![4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15119065.png)
![6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15119073.png)
![3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15119081.png)
![2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B15119089.png)
